REACTION_CXSMILES
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[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:7]=1[C:8]#[N:9]>OS(O)(=O)=O>[Cl:5][C:6]1[CH:13]=[C:12]([F:14])[C:11]([N+:1]([O-:4])=[O:2])=[CH:10][C:7]=1[C:8]#[N:9]
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Name
|
|
Quantity
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2.9 mL
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Name
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|
Quantity
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5 g
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Type
|
reactant
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Smiles
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ClC1=C(C#N)C=CC(=C1)F
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Name
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|
Quantity
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5 mL
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Type
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solvent
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Smiles
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OS(=O)(=O)O
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Control Type
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AMBIENT
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 0° C. for 15 min and at rt for 30 min whereafter it
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was poured into ice
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Type
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FILTRATION
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Details
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The precipitate was filtered off
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
|
dried under vacuum
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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ClC1=C(C#N)C=C(C(=C1)F)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |